molecular formula C24H24N4 B1662671 N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine CAS No. 80259-18-3

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

Cat. No. B1662671
CAS RN: 80259-18-3
M. Wt: 368.5 g/mol
InChI Key: QZKGUNQLVFEEBA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

JP1302 interacts with the α2C-adrenoceptor, a type of adrenergic receptor. The compound has a high affinity for this receptor, with a Kb value of 16 nM and a Ki value of 28 nM for the human α2C-receptor . This interaction plays a crucial role in its biochemical activity.

Cellular Effects

JP1302 influences cell function by interacting with the α2C-adrenoceptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.

Molecular Mechanism

The mechanism of action of JP1302 involves its binding to the α2C-adrenoceptor. This binding can lead to changes in gene expression and cellular signaling pathways . The compound may also influence enzyme activity, either through inhibition or activation, as part of its molecular mechanism.

Temporal Effects in Laboratory Settings

The effects of JP1302 can change over time in laboratory settings. For example, the compound has been shown to ameliorate renal dysfunction in rats when administered post-ischemia

Dosage Effects in Animal Models

In animal models, the effects of JP1302 can vary with different dosages. For instance, JP1302 has been shown to decrease immobility time in the Forced Swim Test (FST) at doses of 1-10 μmol/kg

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

JP1302 undergoes several types of chemical reactions, including:

    Oxidation: JP1302 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: JP1302 can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving JP1302 include oxidizing agents, reducing agents, and various solvents such as DMSO and water .

Major Products Formed

The major products formed from the reactions of JP1302 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKGUNQLVFEEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230190
Record name JP 1302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80259-18-3
Record name Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80259-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JP 1302
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JP 1302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.191 g (1.0 mmol) of 4-(4-methylpiperazin-1-yl)aniline, 2.5 ml of methanol and a few drops of concentrated hydrochloric acid were mixed and heated under reflux. The 9-chloroacridine (1-1,5 equivalents) and 2.5 ml methanol were mixed separately and added to the reaction mixture in small portions. After 30 min of stirring, two drops of concentrated hydrochloric acid were added, and heating was continued for 2 h. The reaction mixture was then evaporated to dryness and purified by chromatography (silica gel column; gradient from 100% methylene chloride to 90% methylene chloride and 10% methanol; when 4-(4-methylpiperazin-1-yl)aniline eluted from the column, the eluent was changed to methylene chloride:methanol:triethylamine 94:5:1). A final amount of 0.126 g (34%, overall yield 12%) of the title compound in pure form was obtained.
Quantity
0.191 g
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2.5 mL
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2.5 mL
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Yield
12%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
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Q & A

Q1: What is the primary mechanism of action of JP1302?

A: JP1302 acts as a selective antagonist of the α2C adrenoceptor subtype. [, , , ] This means it binds to the α2C adrenoceptor and blocks the effects of agonists, such as norepinephrine, from activating the receptor.

Q2: Can you provide examples from the research demonstrating the selectivity of JP1302 for the α2C adrenoceptor subtype?

A2: Several studies showcase the selectivity of JP1302:

  • Mydriasis in Rats: In a study investigating the role of α2 adrenoceptor subtypes in pupil dilation (mydriasis) induced by imidazoline derivatives in rats, JP1302 did not significantly affect the mydriatic effects. This suggests that the α2C adrenoceptor subtype is not significantly involved in this specific physiological response to imidazoline compounds. []
  • Anxiety in Neonatal Rats: Research exploring the long-term anxiety effects of sevoflurane anesthesia in neonatal rats found that JP1302, when co-administered with dexmedetomidine (an α2 adrenoceptor agonist), did not block the anxiolytic effects of dexmedetomidine. This suggests that the anxiolytic effects of dexmedetomidine in this model are not mediated through the α2C adrenoceptor subtype. []
  • Pulmonary Endothelial Cell Permeability: In a study investigating the protective effects of α2 adrenoceptor activation against TNF-α-induced dysfunction in human pulmonary microvascular endothelial cells, JP1302 reversed the protective effect of dexmedetomidine on endothelial permeability. This suggests that α2C adrenoceptor plays a role in maintaining endothelial integrity in the face of inflammatory insults. []

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